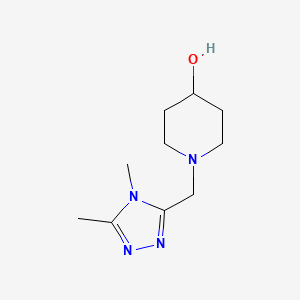

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol

Description

Properties

IUPAC Name |

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-8-11-12-10(13(8)2)7-14-5-3-9(15)4-6-14/h9,15H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITFZTLMXOFZTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with piperidin-4-ol under specific conditions. The reaction typically requires the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole or piperidine ring is substituted with different functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can introduce various functional groups into the triazole or piperidine rings .

Scientific Research Applications

Medicinal Chemistry Applications

- Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their efficacy against fungal infections. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. For instance, derivatives of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol have shown promising results in vitro against various fungal strains.

- Anticancer Potential : Recent studies have indicated that triazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of tumor growth. A case study demonstrated that a related compound showed significant inhibition of cancer cell lines in vitro, suggesting that this compound could be further explored for its anticancer activity .

- Enzyme Inhibition : Research has shown that compounds with the triazole structure can act as inhibitors for various enzymes involved in metabolic pathways. For example, studies on similar triazole derivatives have reported good inhibitory activities against acetylcholinesterase and butyrylcholinesterase enzymes . This property suggests potential applications in treating neurodegenerative diseases.

Agricultural Applications

- Fungicides : The antifungal properties of this compound make it a candidate for development as a fungicide in agriculture. Triazole fungicides are widely used to control fungal diseases in crops due to their effectiveness and low toxicity to humans and animals.

- Plant Growth Regulators : Some studies suggest that triazole compounds can influence plant growth and development by modulating hormonal pathways. This application could enhance crop yields and resilience against environmental stresses.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The triazole ring’s ability to form hydrogen bonds and interact with various biological targets is a key factor in its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Analogues

2.1.1. Mannich Base Derivatives (Compound 13 from ) A structurally related Mannich base derivative (1-((1-(morpholinomethyl)-4-(5-nitrothiophene-2-yl)methyleneamino)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-4-((5-nitrothiophene-2-yl)methyleneamino)-3-(thiophene-2-ylmethyl)-1H-1,2,4-triazole-5(4H)-one) shares the triazole core but incorporates additional nitrothiophene and morpholine groups. This compound exhibits selective antimicrobial activity, with higher efficacy against gram-negative bacteria (e.g., E. coli) compared to gram-positive strains. In contrast, 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol lacks nitrothiophene substituents, which may reduce its antimicrobial potency but improve metabolic stability due to fewer reactive nitro groups .

2.1.2. Doravirine () Doravirine, an HIV-1 non-nucleoside reverse transcriptase inhibitor, contains a triazolylmethyl group linked to a pyridine ring. Its structure (3-chloro-5-[[1-[(4,5-dihydro-4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinyl]oxy]benzonitrile) highlights the role of triazole in antiviral activity. Unlike this compound, Doravirine’s pyridine and trifluoromethyl groups enhance its binding affinity to viral targets, while the hydroxyl group in the piperidin-4-ol derivative may confer distinct solubility or off-target interactions .

Piperidine Derivatives

2.2.1. (4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methylamine (SY190762, ) This compound replaces the piperidin-4-ol group with a methylamine substituent. However, the loss of hydrogen-bonding capability may diminish target-binding specificity compared to this compound .

2.2.2. 1-[[4-(Aminomethyl)phenyl]methyl]piperidin-4-ol () This analogue substitutes the triazole moiety with a benzyl-aminomethyl group.

Physicochemical and Pharmacological Comparison

Research Implications

- Further studies should explore its efficacy against HIV or resistant bacteria.

- Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro) or aromatic systems (e.g., pyridine) could enhance target affinity, as seen in Doravirine .

- Solubility vs. Bioavailability : The hydroxyl group in piperidin-4-ol improves solubility but may limit membrane permeability. Methylation of the hydroxyl group (as in SY190762) could balance these properties .

Biological Activity

The compound 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

Chemical Structure

The IUPAC name of the compound is This compound . Its molecular formula is with a molecular weight of approximately 182.23 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of piperidin-4-ol with a suitable triazole precursor under controlled conditions. The methodology often includes:

- Preparation of the Triazole Ring : Using hydrazine derivatives and appropriate carbonyl compounds.

- Methylation : Introducing methyl groups at positions 4 and 5 of the triazole ring.

- Final Coupling : Reacting the triazole with piperidin-4-ol to form the final product.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. In studies evaluating the antibacterial effects of related compounds:

- Inhibition against Gram-positive and Gram-negative bacteria was observed, with varying degrees of efficacy. For instance, compounds similar to this compound demonstrated IC50 values ranging from 2.14 µM to 21.25 µM against various bacterial strains including Salmonella typhi and Bacillus subtilis .

Antifungal Activity

Triazoles are well-known antifungal agents. Compounds within this class have shown effectiveness against fungi such as Candida species and Aspergillus species in vitro. The mechanism typically involves inhibition of ergosterol synthesis in fungal cell membranes.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Important for neurotransmission regulation; potential implications in treating Alzheimer’s disease.

- Urease Inhibition : Studies have shown strong inhibitory activity against urease, which could be beneficial in treating infections caused by urease-producing pathogens .

Case Studies

Several studies have focused on the biological activity of triazole derivatives:

- Study A : Investigated the antimicrobial properties of synthesized triazoles, including derivatives similar to our compound, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against several pathogens .

- Study B : Evaluated enzyme inhibition where derivatives showed promising results as AChE inhibitors with IC50 values comparable to established drugs .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard synthetic routes for preparing 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)piperidin-4-ol?

Methodological Answer: The synthesis typically involves coupling a pre-functionalized triazole derivative with a piperidin-4-ol scaffold. Key steps include:

- Triazole Core Formation : Reacting hydrazine derivatives with nitriles or amides under reflux to form the 1,2,4-triazole ring .

- Piperidine Functionalization : Introducing the hydroxyl group at position 4 of the piperidine ring via epoxide ring-opening or hydroxylation reactions .

- Methylation and Coupling : Alkylating the triazole with methyl groups using methyl iodide or dimethyl sulfate, followed by nucleophilic substitution to attach the triazole-methyl group to the piperidine nitrogen .

Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) and recrystallization (ethanol/water) are commonly used .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Test in DMSO (≥50 mg/mL for biological assays) and aqueous buffers (pH 7.4, ~1–5 mg/mL). Adjust pH or use co-solvents (e.g., cyclodextrins) for improved solubility .

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Validation :

- Structural Analogues : Synthesize derivatives (e.g., replacing dimethyltriazole with phenyl or nitro groups) to isolate structure-activity relationships (SAR) .

- Biochemical Profiling : Perform kinase or receptor-binding assays (e.g., fluorescence polarization) to identify off-target effects .

Q. What computational strategies predict the compound’s binding modes to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., bacterial tyrosine kinases or dopamine D2 receptors). Focus on hydrogen bonding with the piperidin-4-ol and hydrophobic interactions with the triazole .

- Molecular Dynamics (MD) : Simulate binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) to assess conformational flexibility .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities and validate against experimental IC₅₀ values .

Q. How can crystallography optimize the compound’s solid-state properties?

Methodological Answer:

- Polymorph Screening : Use solvent evaporation (e.g., ethanol, acetone) or slurry crystallization to isolate stable crystalline forms .

- SHELX Refinement : Analyze diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to resolve hydrogen-bonding networks (e.g., O–H···N interactions between piperidin-4-ol and triazole) .

- Thermal Analysis : DSC/TGA identifies melting points (expected range: 190–210°C) and hydrate/solvate formation .

Q. What strategies improve the compound’s pharmacokinetic (PK) profile for in vivo studies?

Methodological Answer:

- Prodrug Design : Acetylate the hydroxyl group to enhance membrane permeability; hydrolyze in vivo via esterases .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., piperidine ring). Introduce fluorine substituents to block metabolism .

- Plasma Protein Binding : Use equilibrium dialysis to measure % bound (aim for <90% to ensure free fraction availability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.